7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde
CAS No.:
Cat. No.: VC18153071
Molecular Formula: C10H9FO
Molecular Weight: 164.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FO |
|---|---|
| Molecular Weight | 164.18 g/mol |
| IUPAC Name | 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H9FO/c11-10-5-7(6-12)4-8-2-1-3-9(8)10/h4-6H,1-3H2 |
| Standard InChI Key | CVWSVWXHZQHESB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)C(=CC(=C2)C=O)F |
Introduction
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound belonging to the indene family, characterized by its unique bicyclic structure. It features a fluorine atom at the seventh position, a dihydroindene framework, and an aldehyde functional group at the fifth position. This compound is of interest in synthetic chemistry and pharmaceuticals due to its potential applications in medicinal chemistry and material science .
Molecular Formula and Weight
Chemical Notation Systems
The compound's structure can be represented using InChI and SMILES formats:
Synthesis Methods
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the functionalization of indene derivatives. Techniques such as chromatography are used for purification to ensure high yields and selectivity. Reaction conditions like temperature and pH must be carefully controlled.
Chemical Reactions and Mechanisms
This compound participates in various chemical reactions due to its functional groups. The mechanism of action often begins with a nucleophilic attack on the carbonyl carbon, followed by proton transfer and elimination processes. Factors like steric and electronic effects from the fluorine substituent can influence reactivity.
Applications and Potential Uses
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has potential applications in medicinal chemistry and material science. Its unique structure makes it a valuable target for further research and development in these fields.
Safety and Environmental Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume